
1-Stearoyl-2-oleoyl-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:0/18:1(9Z)/0:0)[iso2], also known as sn-sodg or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/18:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/18:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/18:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway. DG(18:0/18:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.
科学的研究の応用
Thermal and Structural Properties
- Thermal Behavior of Mixed-Acid Triacylglycerols (TAGs) : Research on 1,3-distearoyl-2-oleoyl-glycerol (SOS) and its mixtures with other mixed-acid TAGs reveals that these mixtures exhibit specific mixing behaviors, such as immiscible monotectic or peritectic mixing. The study of these behaviors enhances understanding of the physical properties of fats, which is crucial in food science and technology (Zhang et al., 2009).
Mass Spectrometry Analysis
- Fragmentation Patterns of Diacyl Glycerophosphorylcholines : Mass spectrometry has been used to study the fragmentation patterns of compounds including 1-stearoyl-2-oleoyl glycerylphosphorylcholine. This research is significant in lipidomics for understanding the molecular structure and behavior of lipid molecules (Klein, 1971).
Volatile Compounds in Oxidation
- Volatile Compounds from Oxidized Phospholipids and TAGs : The study of volatile compounds formed from the oxidation of phosphatidylcholines like 1-stearoyl-2-oleoyl-sn-glycerol is essential in understanding lipid oxidation, a critical factor in food quality and stability (Zhou et al., 2014).
FT-IR Studies on Polymorphism of Fats
- Molecular Structures and Polymorphism : Fourier Transform Infrared (FT-IR) spectroscopy studies on the polymorphic structures of fats, including SOS, provide insights into the molecular-level structures of these fats. This knowledge is vital in the food industry, particularly in chocolate production, where fat polymorphism affects texture and melting properties (Yano & Sato, 1999).
Physical Behavior of Diacylglycerol
- Marked Polymorphism in this compound : The physical behavior of this compound, especially its polymorphism, is crucial in understanding lipid phases in biological membranes and food products. Such research informs the development of lipid-based formulations in pharmaceuticals and food (Di & Small, 1993).
Monolayer Thermodynamics
- Thermodynamics of Mixed Phospholipid Monolayers : Investigating the thermodynamic properties of monolayers formed by mixtures including this compound enhances understanding of membrane biophysics, crucial for designing drug delivery systems and understanding cell membrane behavior (Luna et al., 2011).
特性
CAS番号 |
53702-48-0 |
|---|---|
分子式 |
C39H74O5 |
分子量 |
623 g/mol |
IUPAC名 |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |
InChIキー |
SAEPUUXWQQNLGN-LVVMQYBKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
物理的記述 |
Solid |
同義語 |
1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


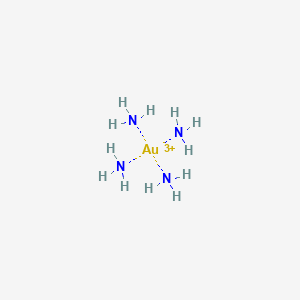
![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)
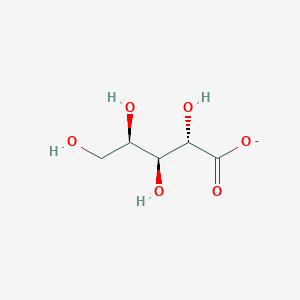

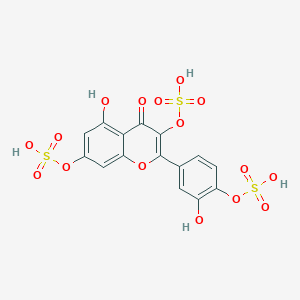
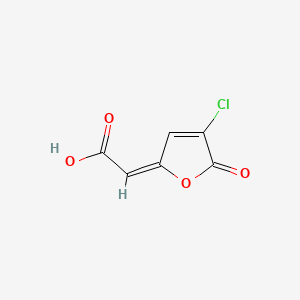
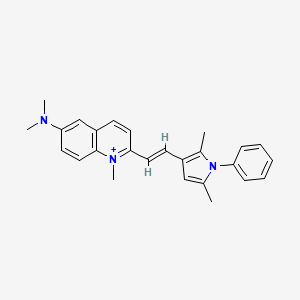

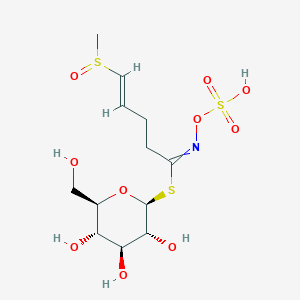

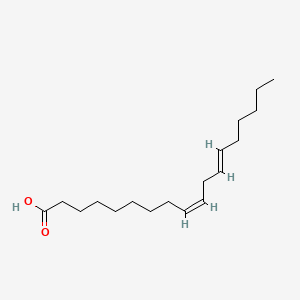

![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)
